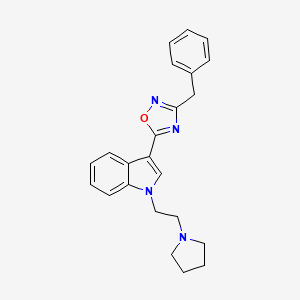
3-(1-Aminobutyl)benzonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(1-Aminobutyl)benzonitrile: is an organic compound with the molecular formula C₁₁H₁₄N₂ It is a derivative of benzonitrile, where the nitrile group is attached to a benzene ring substituted with a 1-aminobutyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
Amination of Benzonitrile: One common method involves the amination of benzonitrile using an appropriate amine source under catalytic conditions. For example, the reaction of benzonitrile with 1-aminobutane in the presence of a catalyst such as palladium on carbon can yield 3-(1-Aminobutyl)benzonitrile.
Reductive Amination: Another method involves the reductive amination of 3-cyanobenzaldehyde with 1-aminobutane using a reducing agent like sodium borohydride or hydrogen gas in the presence of a catalyst.
Industrial Production Methods: Industrial production methods for this compound typically involve large-scale versions of the synthetic routes mentioned above, with optimizations for yield, purity, and cost-effectiveness. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: 3-(1-Aminobutyl)benzonitrile can undergo oxidation reactions to form corresponding oxides or nitriles.
Reduction: Reduction of the nitrile group can yield primary amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrile group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst are often used.
Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: Formation of benzoic acid derivatives.
Reduction: Formation of primary amines.
Substitution: Formation of substituted benzonitriles.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Synthesis of Complex Molecules: 3-(1-Aminobutyl)benzonitrile is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology:
Biological Probes: The compound can be used as a probe in biological studies to investigate the function of specific enzymes or receptors.
Medicine:
Drug Development: Due to its structural features, this compound is explored for its potential as a lead compound in the development of new therapeutic agents.
Industry:
Materials Science: The compound is used in the development of advanced materials, including polymers and coatings, due to its chemical stability and reactivity.
Wirkmechanismus
The mechanism of action of 3-(1-Aminobutyl)benzonitrile depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The nitrile group can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
- 3-(1-Aminopropyl)benzonitrile
- 3-(1-Aminoethyl)benzonitrile
- 3-(1-Aminomethyl)benzonitrile
Comparison:
- Structural Differences: The length and branching of the alkyl chain attached to the amino group can influence the compound’s physical and chemical properties.
- Reactivity: The presence of different alkyl groups can affect the compound’s reactivity in chemical reactions.
- Applications: While similar compounds may have overlapping applications, the specific properties of 3-(1-Aminobutyl)benzonitrile can make it more suitable for certain uses, such as in drug development or materials science.
Eigenschaften
Molekularformel |
C11H14N2 |
|---|---|
Molekulargewicht |
174.24 g/mol |
IUPAC-Name |
3-(1-aminobutyl)benzonitrile |
InChI |
InChI=1S/C11H14N2/c1-2-4-11(13)10-6-3-5-9(7-10)8-12/h3,5-7,11H,2,4,13H2,1H3 |
InChI-Schlüssel |
VZFNRMDOFIDCCI-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC(C1=CC=CC(=C1)C#N)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![tert-butyl N-[(1R*,2S*,5S*)-7-oxo-6-oxabicyclo[3.2.1]oct-3-en-2-yl]carbamate](/img/structure/B12064912.png)
![7-(4-Bromophenyl)-4-chlorothieno[3,2-d]pyrimidine](/img/structure/B12064919.png)


![4-{4-[(Propan-2-yl)oxy]phenoxy}aniline](/img/structure/B12064946.png)

![2-amino-N-[3-(dimethylsulfamoyl)-4-methylphenyl]acetamide](/img/structure/B12064954.png)


![(2S)-2-[(1-aminocyclobutyl)formamido]-4-methylpentanoic acid](/img/structure/B12064966.png)



